4-(4-Fluoro-3-methoxyphenyl)butanoic acid
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)butanoic acid, also known as FMBA, is a chemical compound . It has a molecular weight of 196.22 . The IUPAC name for this compound is 4-(4-fluoro-3-methylphenyl)butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H13FO2 . The InChI code for this compound is 1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 311.7±27.0 C at 760 mmHg and a melting point of 64-65 C .Scientific Research Applications
Synthesis and Chemical Properties
Organic Synthesis : A process for the demethylation of 4-(4-methoxyphenyl)butanoic acid to synthesize 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed. This process is notable for its mild and efficient approach, free of organic solvents (Delhaye et al., 2006).
Pharmaceutical Intermediate : The compound 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, is prepared through Friedel-Crafts reaction. Sulfonation techniques are used to remove undesired isomers, demonstrating the compound's significance in pharmaceutical manufacturing (H. Fan, 1990).
Radiotracer Synthesis and Evaluation
PET Radiotracer Development : Fluoropyridyl ether analogues of baclofen have been synthesized as potential PET radiotracers for studying GABAB receptors in the brain. The high inhibition binding affinity and agonist response of these compounds suggest their utility in neuroimaging research (Naik et al., 2018).
Neuroimaging Applications : Another study details the synthesis of a radioligand for GABA receptors in the brain. The process involves a Schiff reaction of 5-fluoro-2-hydroxy-4′-(11C]methoxybenzophenone with γ-aminobutyric acid, demonstrating the compound's application in advanced neuroimaging techniques (Vos & Slegers, 1994).
Chemical Reactions and Analysis
HPLC Analysis : A study explored the use of a methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling agent for the high-performance liquid chromatography (HPLC) of various biologically important thiols. This demonstrates the compound's role in enhancing analytical methods in chemistry (Gatti et al., 1990).
Fluorescence Quenching Studies : Research on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols, provided insights into the Stern–Volmer kinetics. These findings are significant for understanding the interaction of boronic acid derivatives with various molecules (Geethanjali et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYBVZLYXUGIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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